molecular formula C16H12N4 B2693261 5-Amino-3-(pyrrolo[2,3-c]pyridin-1-yl)isoquinoline CAS No. 1841079-88-6

5-Amino-3-(pyrrolo[2,3-c]pyridin-1-yl)isoquinoline

Cat. No.: B2693261
CAS No.: 1841079-88-6
M. Wt: 260.3
InChI Key: PMOKTGDEWNHLBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-3-(pyrrolo[2,3-c]pyridin-1-yl)isoquinoline (CAS 1841079-88-6) is a high-purity synthetic heterocyclic compound of significant interest in medicinal chemistry and neuroscience research. With a molecular formula of C16H12N4 and a molecular weight of 260.30 g/mol, this compound serves as a critical building block and a targeted research tool. Its primary research value lies in its application as a targeting ligand for hyperphosphorylated tau protein, a key pathological hallmark of Alzheimer's disease and other tauopathies. Studies have utilized this compound to functionalize nanoscale metal-organic frameworks (NMOFs), creating advanced drug delivery systems designed to specifically target and inhibit tau aggregation in the brain, thereby impeding neuronal death . Beyond its specific role in tau-targeted therapy, the pyrrolo[2,3-c]pyridin-1-yl)isoquinoline scaffold is part of a broader class of pyrroloquinoline and pyrroloisoquinoline derivatives, which are widely recognized in scientific literature for their diverse biological activities. These related compounds have been investigated for effects on the central nervous system (CNS), as well as for antibacterial, antiviral, and anticancer properties through various mechanisms . As such, 5-Amino-3-(pyrrolo[2,3-c]pyridin-1-yl)isoquinoline presents a versatile chemical entity for developing new diagnostic and therapeutic strategies for neurodegenerative diseases and for further exploration in pharmacology. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-pyrrolo[2,3-c]pyridin-1-ylisoquinolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4/c17-14-3-1-2-12-9-19-16(8-13(12)14)20-7-5-11-4-6-18-10-15(11)20/h1-10H,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMOKTGDEWNHLBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=C(C=C2C(=C1)N)N3C=CC4=C3C=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-(pyrrolo[2,3-c]pyridin-1-yl)isoquinoline typically involves multi-step organic reactions. One common method includes the cycloaddition of appropriate precursors to form the pyrrolopyridine ring, followed by functionalization to introduce the amino group at the desired position . The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the correct formation of the heterocyclic structure.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-(pyrrolo[2,3-c]pyridin-1-yl)isoquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce halogens or other functional groups, leading to a variety of derivatives with potential biological activities .

Scientific Research Applications

5-Amino-3-(pyrrolo[2,3-c]pyridin-1-yl)isoquinoline has several applications in scientific research:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

Table 1: Structural Comparison of DMK6240 and Analogous Compounds
Compound Name Core Structure Substituents CAS Number Key Features
DMK6240 Isoquinoline - 3-(pyrrolo[2,3-c]pyridin-1-yl)
- 5-amino
1841079-88-6 Amino group enhances tau protein binding; used in MOF conjugates
3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinoline Isoquinoline - 3-(pyrrolo[2,3-c]pyridin-1-yl) 1841078-75-8 Lacks amino group; unknown biological activity
Pyrrolo[2,1-a]isoquinoline derivatives (e.g., from ) Isoquinoline fused with pyrrole Variable substituents at positions 1, 3 Not specified Synthesized via 1,3-dipolar cycloaddition; distinct ring fusion affects dipole moments
6,11-Dimethyl-5H-Pyrido[3',4':4,5]pyrrolo[2,3-g]isoquinoline (BR 76) Pyrido-pyrrolo-isoquinoline - 6,11-dimethyl Not provided Extended ring system; molecular weight 247.11; higher PSA (41.57)

Key Research Findings

  • DMK6240 vs. Non-Amino Analogues: The 5-amino group in DMK6240 is critical for tau protein interaction, as non-amino variants (e.g., CAS 1841078-75-8) lack this functionality .
  • MOF Conjugation Advantage: DMK6240’s integration into Fe-MIL-88B-NH2 MOFs improves BBB traversal, a feature absent in non-conjugated analogues .
  • Heterocyclic Diversity Matters: Compounds with pyrido-pyrrolo-isoquinoline cores (e.g., BR 76) or pyridazine rings (e.g., Bcl-xL inhibitors) exhibit distinct therapeutic targets, underscoring the impact of ring fusion and substituents .

Q & A

Q. What synthetic methodologies are foundational for preparing 5-Amino-3-(pyrrolo[2,3-c]pyridin-1-yl)isoquinoline derivatives?

The compound can be synthesized via dihydroxylation of alkenyl-substituted precursors followed by oxidative cleavage. For example, 3H-pyrrolo[2,3-c]isoquinoline derivatives are synthesized from 1-substituted 4-alkenyl-3-amino analogs of isoquinoline, using osmium tetroxide-mediated dihydroxylation and subsequent oxidative cleavage with periodic acid. This method enables the introduction of diverse substituents at the 5-position, critical for structural diversification .

Q. What spectroscopic techniques are essential for initial characterization of pyrrolo[2,3-c]isoquinoline derivatives?

Key techniques include:

  • ¹H/¹³C NMR : To confirm regiochemistry and substituent integration.
  • Mass spectrometry (MS) : For molecular weight validation.
  • UV-Vis spectroscopy : To assess π-conjugation in the heterocyclic scaffold. Cross-referencing with X-ray crystallography (where feasible) resolves ambiguities in bond connectivity .

Advanced Research Questions

Q. How can statistical experimental design optimize the synthesis of 5-Amino-3-(pyrrolo[2,3-c]pyridin-1-yl)isoquinoline derivatives?

Employ Design of Experiments (DoE) to systematically vary parameters (e.g., reaction time, temperature, reagent stoichiometry) and identify optimal conditions. For instance:

  • Response Surface Methodology (RSM) : Models interactions between variables (e.g., dihydroxylation efficiency vs. oxidant concentration).
  • Fractional Factorial Design : Reduces trial count while preserving critical parameter interactions. This approach minimizes experimental redundancy and enhances yield reproducibility .

Q. What advanced techniques resolve structural ambiguities in pyrrolo[2,3-c]isoquinoline derivatives?

  • Single-crystal X-ray diffraction : Provides atomic-level resolution of bond angles and crystallographic packing (e.g., CCDC 1959987-1959990 datasets).
  • DFT calculations (e.g., CE-B3LYP model) : Correlate experimental crystallographic data with electronic structure to explain photophysical properties or regioselectivity.
  • 2D NMR (COSY, NOESY) : Resolves overlapping signals in complex heterocyclic systems .

Q. How do computational methods enhance mechanistic understanding of pyrrolo[2,3-c]isoquinoline formation?

  • Reaction path searches : Quantum chemical calculations (e.g., IRC analysis) map transition states and intermediates in cycloaddition reactions.
  • Non-covalent interaction (NCI) analysis : Identifies weak interactions (e.g., π-stacking, hydrogen bonding) influencing regioselectivity during benzyne cycloaddition. Computational insights guide experimental prioritization of solvent systems or catalysts .

Q. What strategies address contradictory biological activity data in pyrrolo[2,3-c]isoquinoline analogs?

  • Structure-Activity Relationship (SAR) studies : Systematically modify substituents (e.g., electron-withdrawing groups at C-5) and assay bioactivity.
  • Selectivity profiling : Use kinase panels or receptor-binding assays to differentiate off-target effects.
  • Metabolic stability assays : Evaluate whether conflicting in vitro/in vivo results stem from pharmacokinetic variability .

Q. How to design experiments investigating substituent effects on photophysical properties?

  • Controlled synthesis : Introduce substituents (e.g., electron-donating -OMe or electron-withdrawing -NO₂ groups) at defined positions.
  • Time-resolved fluorescence spectroscopy : Measures excited-state lifetimes to quantify substituent impacts on emission efficiency.
  • TD-DFT calculations : Predict absorption/emission wavelengths for comparison with experimental data .

Q. What methodologies validate the stability of 5-Amino-3-(pyrrolo[2,3-c]pyridin-1-yl)isoquinoline under storage?

  • Forced degradation studies : Expose the compound to heat, light, and humidity, then monitor decomposition via HPLC.
  • Thermogravimetric analysis (TGA) : Assess thermal stability under inert/oxidizing atmospheres.
  • Long-term stability assays : Store under controlled conditions (e.g., -20°C, argon) and periodically test purity .

Q. How to reconcile discrepancies between theoretical and experimental reactivity outcomes?

  • Multi-method validation : Compare DFT-predicted reaction pathways with experimental kinetics (e.g., via in situ FTIR monitoring).
  • Solvent effect analysis : Use COSMO-RS models to account for solvation free energy differences.
  • Error analysis : Quantify uncertainties in computational parameters (e.g., basis set limitations) .

Data Contradiction Analysis

Q. How to resolve conflicting crystallographic and spectroscopic data for pyrrolo[2,3-c]isoquinoline derivatives?

  • Redetermination of crystal structures : Ensure no polymorphic variations exist.
  • Dynamic NMR studies : Detect conformational flexibility that may explain discrepancies between solid-state (X-ray) and solution-state (NMR) data.
  • Hirshfeld surface analysis : Quantify intermolecular interactions influencing crystallographic packing vs. solution behavior .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.